4-Amino-2-hydroxypyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N4O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby exerting its anticancer effects.
Result of Action
The inhibition of EGFR by this compound results in reduced cell proliferation and increased apoptosis . This is due to the compound’s effect on the RAS/RAF/MEK/ERK pathway, which regulates these cellular processes.
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 4-Amino-2-hydroxypyrimidine-5-carbonitrile over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on how the effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-hydroxypyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride under solvent-free conditions . Another method includes the use of concentrated hydrochloric acid and ethanol, or concentrated sulfuric acid and ethanol in a microwave-assisted reaction . These methods aim to provide a mild and neutral reaction environment to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of readily available and inexpensive catalysts, along with mild reaction conditions, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
4-Amino-2-hydroxypyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Amino-2-hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
4-Amino-2-methyl-pyrimidine-5-carbonitrile: This compound has a similar structure but with a methyl group at position 2 instead of a hydroxyl group.
4-Amino-2-mercaptopyrimidine-5-carbonitrile: This compound contains a mercapto group at position 2 instead of a hydroxyl group.
2,4-Diamino-5-cyanopyrimidine: This compound has two amino groups at positions 2 and 4, and a cyano group at position 5.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKBQHGALFUAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358683 |
Source
|
Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-28-5 |
Source
|
Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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